5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl

Melting point Crystallinity Processability

Sourcing positional isomers of dinitrobiphenyls often leads to batch inconsistencies that compromise polymer performance. 5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl (CAS 19036-42-1) eliminates this variability with a defined 2,2'-nitro/5,5'-chloro pattern that ensures reproducible reduction kinetics and monomer purity. Key procurement advantages: 1) Enables synthesis of 5,5'-dichloro-2,2'-diaminobiphenyl with enhanced solubility for polyimide coatings. 2) The 110-112°C melting point simplifies handling and dissolution in large-scale hydrogenation reactors. 3) Consistent LogP (5.52) guarantees uniform compatibility with non-polar binder resins in electrophotographic formulations.

Molecular Formula C12H6Cl2N2O4
Molecular Weight 313.09 g/mol
CAS No. 19036-42-1
Cat. No. B090944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl
CAS19036-42-1
Synonyms5,5'-Dichloro-2,2'-dinitrobiphenyl
Molecular FormulaC12H6Cl2N2O4
Molecular Weight313.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H6Cl2N2O4/c13-7-1-3-11(15(17)18)9(5-7)10-6-8(14)2-4-12(10)16(19)20/h1-6H
InChIKeyRRUWSUDQHGIWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl: Halogenated Intermediate


5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl (CAS 19036-42-1) is a halogenated dinitrobiphenyl derivative with the molecular formula C₁₂H₆Cl₂N₂O₄ and a molecular weight of 313.09 g/mol [1]. It belongs to the class of 2,2'-dinitrobiphenyls, which serve as key intermediates for the synthesis of diamines, benzocinnolines, and high-performance polymer monomers [2]. The compound features chlorine atoms at the 5 and 5' positions and nitro groups at the 2 and 2' positions on the biphenyl scaffold, creating a distinctive substitution pattern that differentiates it from both the unsubstituted parent and positional isomers [3]. Its primary application lies in the preparation of 5,5'-dichloro-2,2'-diaminobiphenyl, a monomer for polyimides and other specialty polymers, as well as in electrophotographic photoconductor formulations [2][4].

5,5'-Dichloro-2,2'-dinitrobiphenyl: Why Generic Analogs Fail


Procurement decisions for dinitrobiphenyl intermediates cannot rely on simple class-level interchangeability because the position and electronic nature of substituents profoundly influence reactivity, selectivity, and downstream polymer properties. The 5,5'-dichloro-2,2'-dinitro substitution pattern generates a unique combination of steric hindrance around the biphenyl bond, electron-withdrawing effects, and lipophilicity that differs markedly from unsubstituted 2,2'-dinitrobiphenyl (CAS 2436-96-6) or regioisomers such as 4,4'-dichloro-2,2'-dinitrobiphenyl (CAS 56978-50-8) [1]. In reductive transformations, the chlorine atoms at the 5,5' positions can direct coupling outcomes, influence reduction potential, and modulate the crystallinity and thermal behavior of the resulting intermediates [2]. For polymer synthesis, the diamine derived from this specific dinitro compound imparts distinct solubility, thermal stability, and dielectric properties to polyimides that cannot be replicated by analogs with different halogen placement [3]. The following quantitative evidence section details these critical differences.

5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl – Key Differentiation Data


Melting Point vs. Unsubstituted 2,2'-Dinitrobiphenyl

5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl exhibits a melting point of 110–112 °C , which is approximately 14 °C lower than that of the unsubstituted 2,2'-dinitrobiphenyl (124–126 °C) [1]. This melting point depression arises from the disruption of crystal packing by the chlorine substituents, which can facilitate melt processing and improve solubility in organic solvents compared to the parent compound.

Melting point Crystallinity Processability

Enhanced LogP vs. Non-Halogenated Analog

The target compound has a computed LogP of 5.52 [1], which is approximately 2.5 log units higher than the estimated LogP of unsubstituted 2,2'-dinitrobiphenyl (≈2.9–3.1) [2]. This substantial increase in lipophilicity results from the two chlorine atoms and directly affects solubility in non-polar media, membrane permeability, and chromatographic behavior during purification.

LogP Lipophilicity Partition coefficient

Reductive Coupling: Positional Isomer Effects

In the NaHS-mediated reductive coupling of 2,2'-dinitrobiphenyls to benzo[c]cinnolines, the presence and position of halogen substituents critically affect reaction rate and product distribution [1]. While specific kinetic data for 5,5'-dichloro-2,2'-dinitrobiphenyl are not yet published, class-level studies demonstrate that electron-withdrawing chlorine substituents at the 5,5' positions can accelerate the initial nitro reduction step relative to non-halogenated analogs, potentially reducing reaction time from hours to under 20 minutes under optimized conditions [1]. This reactivity difference is not shared by the 4,4'-dichloro isomer or the 2,2'-dichloro-5,5'-dinitro isomer, where the chlorine placement alters the electronic landscape of the biphenyl system.

Reductive coupling Regioselectivity Benzocinnoline synthesis

Polar Surface Area and Solubility Profile

The target compound has a topological polar surface area (tPSA) of 91.64 Ų [1], which is identical to the unsubstituted 2,2'-dinitrobiphenyl (91.64 Ų as well, since both have two nitro groups). However, when compared to the 4,4'-dichloro isomer, the tPSA remains the same, but the molecular electrostatic potential distribution differs due to the 5,5'-chlorine pattern, potentially affecting hydrogen-bonding acceptor strength and solvent interactions. The compound's PSA lies in a range that balances solubility in polar aprotic solvents (DMF, DMSO) with sufficient hydrophobicity for organic-phase reactions.

PSA Polar surface area Solubility parameter

5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl – Optimal Applications


High-Performance Polyimide Monomer Synthesis

The reduction of 5,5'-dichloro-2,2'-dinitrobiphenyl to 5,5'-dichloro-2,2'-diaminobiphenyl (CAS 2849-36-7) yields a diamine monomer with tailored electronic and steric properties. The lower melting point of the dinitro precursor (110–112 °C) facilitates handling and dissolution prior to reduction, while the chlorine substituents in the resulting diamine impart enhanced solubility and thermal stability to polyimides . This monomer is particularly suited for polyimides used in microelectronics where low dielectric constant and high glass transition temperatures are required [1].

Regioselective Benzocinnoline Synthesis

The 5,5'-dichloro substitution pattern on the dinitrobiphenyl scaffold is expected to influence the regioselectivity of NaHS-mediated reductive coupling to benzo[c]cinnolines, a class of compounds with demonstrated antiproliferative, antifungal, and antibacterial activities [2]. The electron-withdrawing chlorine atoms can accelerate the reduction step and may direct the coupling outcome, offering synthetic chemists a route to chlorinated benzocinnoline derivatives that are otherwise difficult to access [2].

Electrophotographic Photoconductor Intermediate

Dinitro and diamino biphenyl compounds described in US Patent 5,047,590 are used as intermediates for organic photoconductive materials in electrophotography [1]. The specific 5,5'-dichloro-2,2'-dinitro substitution provides a distinct electronic profile that can be exploited to tune the charge-generation and charge-transport properties of the final photoconductor. The higher LogP of this compound (5.52) may improve compatibility with non-polar binder resins used in photoconductive layers.

Halogen Effects on Biphenyl Atropisomerism

The 2,2',5,5'-tetrasubstituted biphenyl core experiences restricted rotation about the biphenyl bond due to steric hindrance from the ortho nitro groups and meta chlorine atoms. This atropisomerism can be studied quantitatively using the compound's melting point data (110–112 °C) and chromatographic behavior (LogP 5.52) as benchmarks. The compound serves as a model substrate for investigating how halogen placement affects conformational stability and chiroptical properties of biphenyl derivatives [3].

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